molecular formula C17H24N2O2 B2803443 Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate CAS No. 920023-55-8

Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2803443
CAS No.: 920023-55-8
M. Wt: 288.391
InChI Key: ZXEHOZNMWWBHDT-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by a unique structure where an isoindole ring is fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction often employs tert-butyl esters and involves the formation of a spirocyclic intermediate. The reaction conditions may vary, but they generally include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: Compounds with similar spirocyclic structures but different functional groups.

    Spirooxindoles: Another class of spirocyclic compounds with an oxindole core.

Uniqueness

Tert-butyl 2,3-dihydrospiro[isoindole-1,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an isoindole and piperidine ring system. This structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroisoindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)14-7-5-4-6-13(14)12-18-17/h4-7,18H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEHOZNMWWBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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